ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate
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Overview
Description
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of the Octahydronaphthalene Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Amination and Benzylation: The amino group is introduced through reductive amination, followed by benzylation using benzyl chloride.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azido group or the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azido substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(1-benzyl-4-piperidyl)amino]-2-cyanoacrylate: Similar in having a benzylamino group but differs in the core structure and functional groups.
Aza-crown Compounds: Similar in having azido and benzyl groups but differ in the macrocyclic structure.
Uniqueness
Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is unique due to its combination of an octahydronaphthalene core with azido and benzylamino groups, providing a versatile scaffold for further functionalization and applications in various fields.
Properties
Molecular Formula |
C23H30N4O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl (4aR,7S)-7-[2-azidoprop-2-enyl(benzyl)amino]-2,3,4,5,6,7-hexahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C23H30N4O2/c1-3-29-22(28)23-13-8-7-11-20(23)15-21(12-14-23)27(16-18(2)25-26-24)17-19-9-5-4-6-10-19/h4-6,9-10,15,21H,2-3,7-8,11-14,16-17H2,1H3/t21-,23+/m0/s1 |
InChI Key |
CRDQANBYPBJQOJ-JTHBVZDNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCCC1=C[C@H](CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C12CCCCC1=CC(CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-] |
Origin of Product |
United States |
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